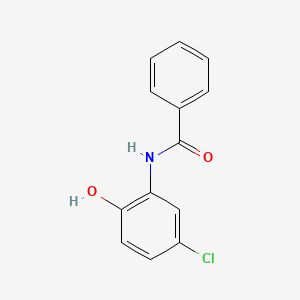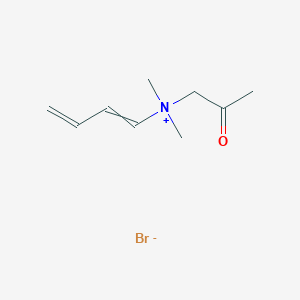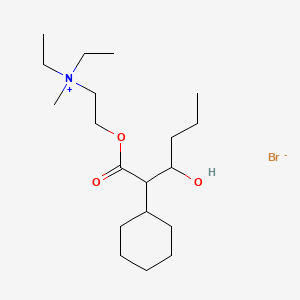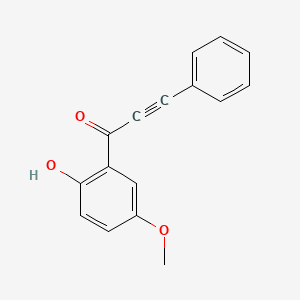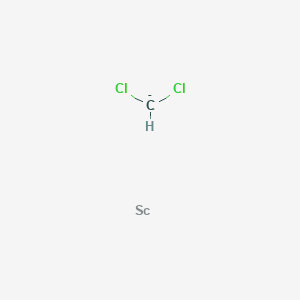
Dichloromethane;scandium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloromethane: It is widely used as a solvent in various industrial applications due to its ability to dissolve a wide range of organic compounds . Scandium is a rare earth metal that is often found in nature alongside yttrium and lanthanides. It is highly valued for its applications in electronics, laser research, and metallurgy .
Méthodes De Préparation
Dichloromethane: is typically produced by the chlorination of methane. This process involves the reaction of methane with chlorine gas at high temperatures, resulting in the formation of dichloromethane along with other chlorinated methane derivatives .
Scandium: is usually extracted from ores such as thortveitite, euxenite, and gadolinite. The extraction process often involves solvent extraction techniques, where scandium is separated from other rare earth elements using selective organic reagents .
Analyse Des Réactions Chimiques
Dichloromethane: undergoes various chemical reactions, including:
Oxidation: Dichloromethane can be oxidized to form carbon dioxide and hydrogen chloride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: Dichloromethane can be hydrolyzed in the presence of water to form methanol and hydrogen chloride.
Scandium: participates in several types of reactions, such as:
Complexation: Scandium forms complexes with various ligands, which is useful in catalysis and material science.
Redox Reactions: Scandium can undergo redox reactions, where it changes its oxidation state.
Applications De Recherche Scientifique
Dichloromethane: is extensively used as a solvent in chemical research, particularly in the extraction and purification of organic compounds. It is also used in the pharmaceutical industry for drug formulation and in the production of polymers and resins .
Scandium: has numerous applications in scientific research, including:
Laser Research: High-purity scandium oxides are used in laser research due to their unique optical properties.
Electronics: Scandium is used in the production of high-performance electronic devices.
Metallurgy: Scandium is added to aluminum alloys to improve their strength and durability.
Mécanisme D'action
Dichloromethane: acts primarily as a solvent, dissolving various organic compounds by disrupting intermolecular forces. Its volatility also makes it useful in processes where rapid evaporation is required .
Scandium: exerts its effects through its ability to form stable complexes with various ligands. These complexes can act as catalysts in chemical reactions, facilitating the transformation of reactants into products .
Comparaison Avec Des Composés Similaires
Dichloromethane: is similar to other chlorinated solvents such as chloroform and carbon tetrachloride. it is less toxic and has a lower boiling point, making it more suitable for certain applications .
Scandium: is often compared to other rare earth metals like yttrium and lanthanides. Its unique properties, such as its ability to form stable complexes and its high melting point, make it particularly valuable in specialized applications .
Propriétés
Numéro CAS |
102835-08-5 |
|---|---|
Formule moléculaire |
CHCl2Sc- |
Poids moléculaire |
128.88 g/mol |
Nom IUPAC |
dichloromethane;scandium |
InChI |
InChI=1S/CHCl2.Sc/c2-1-3;/h1H;/q-1; |
Clé InChI |
CJHHHCREFPOZRV-UHFFFAOYSA-N |
SMILES canonique |
[CH-](Cl)Cl.[Sc] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


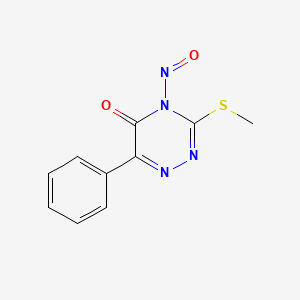
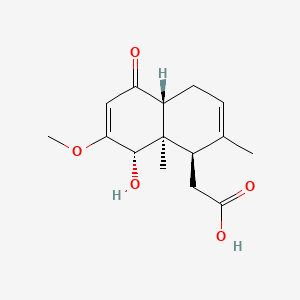
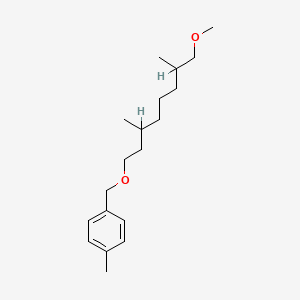
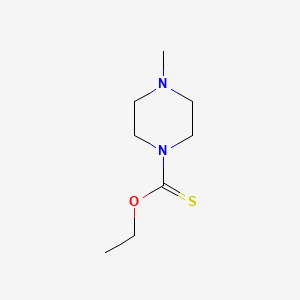
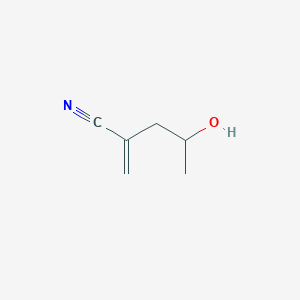

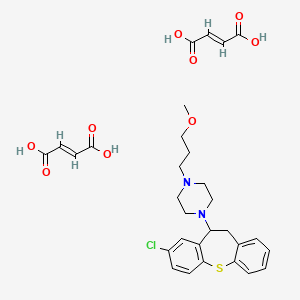
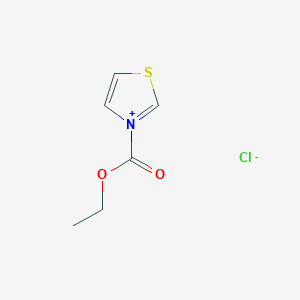
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)
